N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide
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Overview
Description
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H13BrN2OS. It is known for its unique structure, which includes a bromine atom and a carbamothioyl group attached to a benzamide core.
Preparation Methods
The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt key biochemical pathways, resulting in therapeutic effects .
In cancer research, the compound has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. By blocking these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide can be compared with other similar compounds, such as:
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide: This compound has a similar structure but includes a nitro group, which can enhance its reactivity and biological activity.
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide: The presence of a propoxy group in this compound can influence its solubility and pharmacokinetic properties.
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-butoxybenzamide: The butoxy derivative has different physicochemical properties, which can affect its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS/c1-10-8-13(17)9-11(2)14(10)18-16(21)19-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZXGBXCDZHYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367648 |
Source
|
Record name | N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6396-72-1 |
Source
|
Record name | N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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